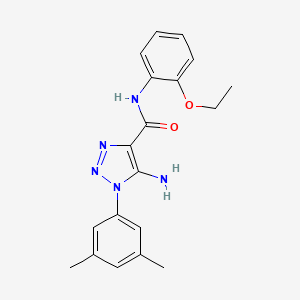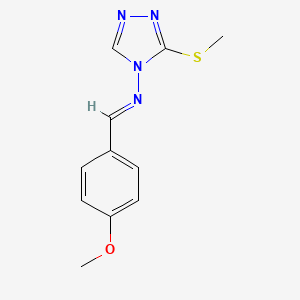
N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide, also known as BVT.2733, is a novel small molecule that has been developed for its potential use in treating various diseases. It was first synthesized by researchers at the University of Bonn in Germany and has since been the subject of extensive scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide and related compounds have been synthesized and characterized, highlighting their potential in various scientific research applications. These compounds have undergone thorough physicochemical characterization, including spectroscopy and mass spectrometry, to understand their structural and functional properties. For instance, the synthesis and characterization of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrate the process of obtaining flurbiprofen derivatives with detailed spectral analysis, showcasing the foundational steps for further biological evaluations (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Cytotoxic Activities
These compounds have shown promising antimicrobial and cytotoxic activities in various studies. The synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities provide insight into the potential therapeutic applications of these compounds. Specific derivatives demonstrated significant antibacterial and anticandidal effects, as well as cytotoxicity against certain human and mouse cell lines, suggesting their potential in antimicrobial and cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Antioxidant and Anti-inflammatory Properties
The synthesis and physicochemical characterization of related compounds have revealed marked anti-inflammatory activities and potential antioxidant properties. These findings suggest the compounds' roles in modulating inflammatory processes and their utility in studying oxidative stress-related conditions (Zablotskaya et al., 2013).
Herbicidal and Corrosion Inhibitory Effects
Further applications of similar compounds extend to herbicidal activity and corrosion inhibition. For example, derivatives have been synthesized and shown moderate to good selective herbicidal activity against certain plant species, indicating their potential in agricultural research. Additionally, benzothiazole derivatives have demonstrated significant corrosion inhibitory effects on steel, offering insights into their applications in material science and engineering (Liu & Shi, 2014; Hu et al., 2016).
Luminescent Properties for Light Emission
The luminescent properties of benzothiazole derivatives have been explored, showcasing their potential in the development of white-light emitting devices. The ability to emit bright blue-violet, green, and orange emissions under specific conditions highlights their utility in material sciences, particularly in creating components for lighting and display technologies (Lu et al., 2017).
Propriétés
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-11-14(21-10-18-11)4-5-16(19)17-9-12-2-3-15-13(8-12)6-7-20-15/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFEYGVYKJQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)


